3-Methoxy-6-methylbenzene-1,2-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the methylation of 3-methylcatechol using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
3-Methoxy-6-methylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-methylbenzene-1,2-diol involves its interaction with specific molecular targets. For instance, it targets the protein biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in the degradation of aromatic compounds. The compound’s effects are mediated through its ability to donate electrons, thereby neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
3-Methoxy-6-methylbenzene-1,2-diol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and properties. Compared to other catechols, this compound may exhibit different solubility, stability, and biological activity profiles.
Properties
CAS No. |
88367-27-5 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-methoxy-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4,9-10H,1-2H3 |
InChI Key |
TWXQXLIAMSCBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)O)O |
Origin of Product |
United States |
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